dictyosphaeric acid A

Description

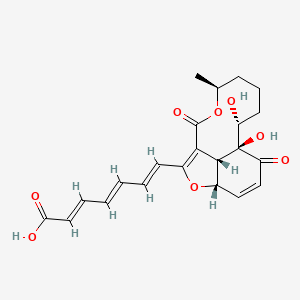

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24O8 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

(2E,4E,6E)-7-[(1S,2R,6S,12S,16S)-1,2-dihydroxy-6-methyl-8,15-dioxo-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-dien-10-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H24O8/c1-13-7-6-9-16(23)22(28)17(24)12-11-15-20(22)19(21(27)29-13)14(30-15)8-4-2-3-5-10-18(25)26/h2-5,8,10-13,15-16,20,23,28H,6-7,9H2,1H3,(H,25,26)/b3-2+,8-4+,10-5+/t13-,15-,16+,20+,22-/m0/s1 |

InChI Key |

JKARFACNOWLYIZ-LMBUFRTKSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@H]([C@]2([C@@H]3[C@H](C=CC2=O)OC(=C3C(=O)O1)/C=C/C=C/C=C/C(=O)O)O)O |

Canonical SMILES |

CC1CCCC(C2(C3C(C=CC2=O)OC(=C3C(=O)O1)C=CC=CC=CC(=O)O)O)O |

Synonyms |

dictyosphaeric acid A |

Origin of Product |

United States |

Origin and Isolation Methodologies of Dictyosphaeric Acid a

Natural Sources and Habitats

The unique environmental conditions of marine habitats, such as high salinity, high pressure, and specific nutrient compositions, drive microorganisms to develop distinct metabolic pathways, often leading to the production of structurally unique secondary metabolites. frontiersin.orgresearchgate.net

Dictyosphaeric acid A was first identified from a fungal strain, isolate F01V25, which was living as an endophyte within the tissues of a marine macroalga. nih.govwikipedia.org

Host Organism : The fungus was isolated from the green alga Dictyosphaeria versluyii. nih.govtandfonline.com This alga is found in tropical marine environments, often growing on coral or rocky substrates in shallow reef flats. wikipedia.org The sample that yielded the fungus was collected by scuba diving near Dravuni, Fiji. nih.govresearchgate.net

Producer Organism : The producing fungus, initially identified as an undescribed Penicillium species, was later characterized and named Penicillium dravuni. nih.govresearchgate.net This species was found to produce two new polyketides, this compound and dictyosphaeric acid B, as well as the known compound carviolin. nih.govwikipedia.orgresearchgate.net Endophytic fungi, which live within plant or algal tissues without causing disease, are a well-documented source of novel natural products. mdpi.com

Table 1: Origin and Natural Source of this compound

| Attribute | Description | Source(s) |

|---|---|---|

| Compound Name | This compound | nih.gov |

| Chemical Class | Polyketide, Decalactone | nih.govtandfonline.commdpi.com |

| Producer Organism | Penicillium dravuni (Fungal Isolate F01V25) | nih.govresearchgate.net |

| Organism Type | Fungal Endophyte | nih.govmdpi.com |

| Host Organism | Dictyosphaeria versluyii (Green Alga) | nih.govwikipedia.org |

| Habitat | Marine | wikipedia.org |

| Collection Location | Dravuni, Fiji | nih.govresearchgate.net |

The marine environment is a vast reservoir of biological and chemical diversity, making it a prime source for the discovery of new secondary metabolites. core.ac.uknih.gov Microorganisms in these settings, including bacteria and fungi, produce bioactive compounds as a potential adaptive strategy to extreme conditions and for chemical defense or communication. frontiersin.orgresearchgate.net

The production of secondary metabolites like this compound is often linked to the intricate interactions within microbial communities, such as those in biofilms, or between a microorganism and its host. oup.com These chemical compounds can play vital roles in processes like competition, symbiosis, and defense against predation or infection. researchgate.net Genera like Penicillium are widespread in marine environments and have been a prolific source of new natural products. frontiersin.orgmdpi.com The investigation into these marine-derived fungi continues to yield structurally diverse and biologically active molecules. semanticscholar.org

Fungal Endophytes Associated with Marine Organisms (e.g., Penicillium sp. from Dictyosphaeria versluyii)

Advanced Isolation and Purification Techniques for this compound

The isolation of a pure chemical compound from a complex biological mixture requires a multi-step process involving cultivation of the source organism, extraction of metabolites, and chromatographic purification.

To obtain sufficient quantities of this compound for structural analysis, the producing fungus, Penicillium dravuni, was cultivated through fermentation. nih.govscience.gov The optimization of culture conditions is a critical step to enhance the yield of desired secondary metabolites. acs.org Strategies can include:

Media Composition : Systematically varying the nutrient composition of the growth media can trigger the activation of different biosynthetic gene clusters. nih.gov

OSMAC Approach : The "One Strain, Many Compounds" (OSMAC) method involves cultivating a single microbial strain under various fermentation conditions (e.g., different media, temperature, pH, aeration) to induce the production of a wider range of secondary metabolites, including those not expressed under standard conditions. mdpi.com

Experimental Design : Statistical methods like fractional factorial design can be employed to systematically evaluate multiple cultivation parameters simultaneously, allowing for the efficient identification of conditions that maximize the production of a target compound. acs.orgnih.gov

Chromatography is the cornerstone for purifying individual compounds from a crude extract. A combination of different chromatographic techniques is typically used, exploiting the varying physicochemical properties of the molecules in the mixture. science.govresearchgate.net

Silica Gel Chromatography : This normal-phase chromatography technique separates compounds based on polarity. It is often used as an initial fractionation step. science.gov

Reversed-Phase Chromatography : This is a widely used technique where the stationary phase is nonpolar (e.g., C18). It is highly effective for separating compounds like this compound from complex fungal extracts. nih.govresearchgate.net High-performance liquid chromatography (HPLC) using a reversed-phase column is a standard method for final purification. science.gov

Size Exclusion Chromatography : This method, often using materials like Sephadex LH-20, separates molecules based on their size and is useful for removing high molecular weight contaminants or separating compounds of similar polarity but different sizes. science.govresearchgate.net

The first step in the isolation process is to extract the secondary metabolites from the fungal culture. areeo.ac.ir

Solvent Extraction : The fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297). nih.govareeo.ac.ir In some protocols, formic acid is added to the ethyl acetate to improve the extraction efficiency of acidic compounds. nih.gov

Sample Cleanup : After the initial extraction, the crude extract is often subjected to a cleanup step to remove highly polar or non-polar impurities. Solid-Phase Extraction (SPE) with a reversed-phase sorbent (e.g., C18) is a common method for this purpose, where the crude extract is passed through a cartridge to bind compounds of interest, which are then eluted with a stronger solvent. nih.gov

Table 2: Summary of Isolation and Purification Techniques

| Step | Technique | Description | Source(s) |

|---|---|---|---|

| Production | Fermentation | Cultivation of the Penicillium dravuni isolate in a liquid broth to produce secondary metabolites. | nih.govscience.gov |

| Extraction | Liquid-Liquid Extraction | Use of an organic solvent, such as ethyl acetate, to extract metabolites from the culture broth. | nih.govareeo.ac.ir |

| Fractionation | Solid-Phase Extraction (SPE) | A preliminary cleanup and fractionation step using a C18 cartridge. | nih.gov |

| Purification | Column Chromatography | Separation using various stationary phases including Silica Gel, Reversed-Phase (C18), and Size Exclusion (Sephadex LH-20). | science.govresearchgate.net |

| Final Purification | HPLC | High-Performance Liquid Chromatography, typically with a reversed-phase column, to achieve high purity. | science.gov |

Structural Elucidation and Stereochemical Assignment of Dictyosphaeric Acid a

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, NOESY, ROESY, J-based Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of dictyosphaeric acid A. acs.org A comprehensive analysis of 1D (¹H and ¹³C) and 2D NMR data, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), was instrumental in assembling the carbon skeleton and identifying the positions of various functional groups. acs.org Initial examination of the ¹H and ¹³C NMR data pointed to a molecule containing ten olefinic carbons, three oxygenated methines, one oxygenated quaternary sp3 carbon, and a ketone. acs.org

The relative stereochemistry was further investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acs.orgnih.gov These experiments detect through-space interactions between protons, providing critical information about their spatial proximity. libretexts.orglibretexts.orgcsbsju.edu For instance, a key ROESY correlation observed between H-14 and H-7β helped to confirm the decalactone system. acs.org The analysis of long-range coupling constants, measured using techniques like G-BIRDR-HSQMBC, also played a role in defining the structure. acs.org

Subsequent total synthesis and further NMR studies led to a reassignment of the stereochemical configuration of this compound. wiley.comnih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound

This table is based on reported data and may not be exhaustive.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations | Key ROESY Correlations |

| 1 | H-14 | |||

| 2 | ||||

| 5 | ||||

| 6 | ||||

| 7β | H-14 | |||

| 10 | ||||

| 11 | ||||

| 14 | H-1, H-7β |

Mass Spectrometry (MS) Applications (e.g., HREIMS, HRMS)

High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of this compound. wiley.com Techniques such as high-resolution Fourier transform ion cyclotron resonance (FTICR) mass spectrometry established the molecular formula as C₂₂H₂₄O₈. acs.org This information is fundamental as it provides the exact mass of the molecule and the number of atoms of each element present, which is a critical piece of the puzzle in structure elucidation.

X-ray Crystallography for Solid-State Structure Determination

While the initial structure elucidation of this compound was primarily based on NMR and mass spectrometry data, X-ray crystallography has played a significant role in confirming the structures of related compounds and in the context of its total synthesis. wiley.comnih.gov X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. azolifesciences.combio-structure.com In the course of synthetic efforts toward this compound, X-ray crystallography of a key intermediate confirmed the stereochemical configuration, which was instrumental in the reassignment of the natural product's structure. wiley.com

Stereochemical Assignment Methodologies for this compound

Defining the relative and absolute stereochemistry of a molecule with multiple chiral centers, such as this compound, is a complex challenge. acs.orgnih.govacs.org Researchers employed a combination of NMR-based techniques to unravel the three-dimensional arrangement of its atoms.

Application of J-Based Configuration Analysis

J-based configuration analysis was a key method used to determine the relative stereochemistry of this compound. acs.orgnih.gov This technique involves the analysis of scalar coupling constants (J-couplings) between protons. The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By carefully measuring and analyzing these J-values, often in conjunction with molecular modeling, the relative orientation of substituents on a ring or chain can be deduced. acs.org This method was particularly important in establishing the stereochemical relationships within the decalactone moiety of this compound. acs.orgnih.govuqac.ca

Analysis of Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE) Correlations

The analysis of Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) correlations was another critical component in establishing the stereochemistry of this compound. acs.orgnih.gov These NMR techniques measure the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE or ROE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å. nih.gov

In the study of this compound, observed NOE and ROE correlations provided crucial distance constraints that, when combined with J-based analysis and molecular modeling, allowed for the assignment of the relative stereochemistry. acs.org For example, the observation of similar NOE buildup curves for the interactions between H-14 and H-7β, and H-14 and H-1, strongly supported the assigned stereochemistry at the C-5 position. acs.org The combination of these techniques provided a clear and consistent picture of the molecule's three-dimensional structure. acs.orgnih.gov

Challenges and Reassignments in this compound Structural Chemistry

The initial determination of the chemical structure of natural products is a complex process that, despite significant technological advancements in spectroscopy, can sometimes lead to incorrect assignments. The case of this compound serves as a notable example of the challenges inherent in structural elucidation and the crucial role of total synthesis in verifying and, when necessary, correcting proposed structures. nih.govnih.gov

Dictyosphaeric acids A and B were first isolated from a previously undescribed Penicillium species found in the alga Dictyosphaeria versluyii. nih.gov The initial structural assignment of these polyketides was primarily based on spectroscopic data, including the J-based configuration analysis method, along with ROE and NOE correlations. nih.gov However, subsequent efforts to synthesize this compound revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product, which prompted a re-evaluation of the originally proposed structure. nih.govwiley.com

A key discrepancy arose from the analysis of NMR data. wiley.com The total synthesis of the proposed structure of this compound yielded a compound whose spectroscopic characteristics did not match those reported for the natural isolate. This disparity strongly suggested that the initial stereochemical assignment was incorrect. nih.govwiley.com

The breakthrough in resolving the correct structure came through a total synthesis approach that featured a Z-selective ring-closing metathesis and a tandem intramolecular Michael addition/alkene migration. wiley.com This synthetic route led to a stereoisomer of the originally proposed structure. Upon comparison, the NMR spectra of this synthetic product were identical to those of natural this compound. nih.govwiley.com This confirmation led to the formal reassignment of the structure of (+)-dictyosphaeric acid A. nih.gov

The error in the initial assignment was traced back to a misinterpretation of the stereochemistry at a key position in the molecule. wiley.com Correspondence with the original research team confirmed that an error was made in translating the stereoview representation of the molecule to a two-dimensional drawing. wiley.com This highlights the potential for human error in the interpretation of complex datasets and the importance of rigorous verification. nih.gov

The reassignment of this compound's structure underscores the invaluable role of total synthesis in the definitive confirmation of natural product structures. nih.gov It also points to the challenges of relying solely on spectroscopic methods, which can sometimes be ambiguous without the corroboration of synthetic material. nih.gov

Computational Chemistry in Structural Confirmation (e.g., Molecular Modeling)

Computational chemistry has emerged as a powerful tool to assist in solving complex chemical problems, including the determination of molecular structures. wikipedia.org By using computer simulations, researchers can calculate the properties and structures of molecules, providing valuable insights that complement experimental data. wikipedia.orgscispace.com In the context of this compound, while the primary reassignment was driven by total synthesis, computational methods play a significant role in similar structural elucidation challenges. nih.govwiley.comclaremont.edu

Molecular modeling, a key component of computational chemistry, allows for the creation and manipulation of three-dimensional molecular structures. scispace.com These models can be used to predict various properties, such as the molecule's energy, which helps in determining the most stable (and therefore most likely) conformation. scispace.com For complex molecules like this compound, with multiple stereocenters, molecular modeling can help to visualize and assess the feasibility of different stereoisomers. nih.gov

One of the most significant applications of computational chemistry in this area is the prediction of spectroscopic data, particularly NMR chemical shifts. claremont.edu By calculating the theoretical NMR spectra for different possible structures of a molecule, chemists can compare these predictions with the experimentally obtained spectra. claremont.edu A close match between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure. claremont.edu This approach is particularly useful when experimental data is ambiguous or when trying to differentiate between closely related isomers. nih.gov

Density Functional Theory (DFT) is a common computational method used for these calculations. chemrxiv.org DFT calculations can predict the chemical shifts of carbon and proton atoms in a molecule with a reasonable degree of accuracy. claremont.edu In cases of structural ambiguity, such as with glabramycins B and C, which share a decalactone moiety with dictyosphaeric acid, DFT calculations of carbon chemical shifts (δC) and coupling constants (J values) were instrumental in identifying the correct structures. nih.gov

While the definitive reassignment of this compound's structure was ultimately achieved through chemical synthesis, the principles of computational chemistry are now routinely applied to prevent and resolve such structural misassignments. nih.govnih.gov The ability to model different potential structures and predict their spectroscopic properties provides an additional layer of verification that can help to avoid errors in the initial stages of structure elucidation. jeolusa.com The synergy between experimental techniques like NMR spectroscopy, the definitive proof of total synthesis, and the predictive power of computational chemistry represents the modern standard for the accurate determination of complex natural product structures. nih.govclaremont.edu

Biosynthesis and Biogenetic Pathways of Dictyosphaeric Acid a

Elucidation of Polyketide Assembly Pathways

The biosynthesis of dictyosphaeric acid A is presumed to follow a polyketide pathway, a common route for the synthesis of a wide array of secondary metabolites in fungi. nih.govsemanticscholar.org Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgwikipedia.org These enzymes iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to construct a long carbon chain. wikipedia.org The carbon backbone is then modified through a series of enzymatic reactions, including reductions, dehydrations, and cyclizations, to yield the final complex structure.

However, specific experimental studies elucidating the precise sequence of events in the assembly of the this compound backbone are currently unavailable in published research. The exact order of condensation and modification steps, the number and type of PKS modules involved, and the mechanism of cyclization to form the characteristic tricyclic core have not been experimentally determined.

Identification of Biosynthetic Precursors and Intermediates

The fundamental building blocks for the polyketide core of this compound are expected to be acetyl-CoA as a starter unit and malonyl-CoA as extender units, which is typical for many fungal polyketides. wikipedia.orguobabylon.edu.iq The side chain is also likely derived from polyketide or fatty acid biosynthesis. frontiersin.org However, direct experimental evidence from feeding studies with labeled precursors to confirm their incorporation into the this compound structure has not been reported. Consequently, the specific intermediates along the biosynthetic pathway remain hypothetical.

Enzymatic Mechanisms Involved in this compound Biosynthesis (e.g., Polyketide Synthases)

The biosynthesis of this compound is anticipated to be catalyzed by a Type I PKS, which is common in fungi. wikipedia.orgnih.gov These megasynthases are organized into modules, with each module responsible for one cycle of chain elongation and modification. A typical fungal PKS possesses a suite of catalytic domains, including:

Acyltransferase (AT): Selects and loads the starter and extender units.

Ketosynthase (KS): Catalyzes the condensation of the building blocks.

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group of the growing chain.

Thioesterase (TE): Catalyzes the release and often the cyclization of the final polyketide chain. wikipedia.org

While this general enzymatic machinery is well-established for polyketide biosynthesis, the specific domains, their sequence, and their precise catalytic functions within the PKS responsible for this compound synthesis have not been characterized.

Table 1: Putative Enzyme Domains in this compound Biosynthesis

| Domain | Putative Function in this compound Biosynthesis |

| Acyltransferase (AT) | Selection and loading of acetyl-CoA and malonyl-CoA precursors. |

| Ketosynthase (KS) | Stepwise condensation of acyl units to build the polyketide backbone. |

| Acyl Carrier Protein (ACP) | Covalent tethering and transport of the growing polyketide chain. |

| Ketoreductase (KR) | Reduction of specific ketone groups to hydroxyl groups. |

| Dehydratase (DH) | Elimination of water to form double bonds. |

| Thioesterase (TE) | Cleavage and intramolecular cyclization of the final polyketide chain to form the lactone ring. |

This table represents a hypothetical set of domains based on general polyketide biosynthesis principles, as specific enzymatic studies for this compound are not available.

Genetic Basis of Biosynthesis (e.g., Putative Gene Clusters)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically linked together in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov Identifying and characterizing the BGC for this compound would provide a blueprint for its biosynthesis, revealing the PKS gene(s) and other necessary tailoring enzymes.

To date, a specific gene cluster responsible for the production of this compound has not been identified or reported in the scientific literature. Genome mining of the producing Penicillium species, coupled with gene knockout or heterologous expression studies, would be required to locate and verify the this compound BGC. nih.govsecondarymetabolites.org The absence of this genetic information is a major hurdle in understanding and potentially engineering the biosynthesis of this complex molecule.

Chemical Synthesis and Derivatization of Dictyosphaeric Acid a and Analogues

Total Synthesis Strategies and Methodologies for Dictyosphaeric Acid A

The total synthesis of this compound was a notable achievement that also led to the reassignment of its stereochemical configuration. nih.govwiley.com The synthetic approaches have been characterized by the strategic construction of its unique tricyclic decalactone core. nih.govresearchgate.net

Convergent Synthetic Approaches to the Tricyclic Core

A key strategy in the synthesis of the dictyosphaeric acid core has been a convergent approach. nih.govacs.orgyork.ac.uk This involves the separate synthesis of key fragments of the molecule, which are then joined together at a later stage. One such approach began with the readily available (S)-(-)-4-(tert-butyldimethylsilyloxy)cyclohexenone. nih.govacs.org This starting material was elaborated over nine steps to form the tricyclic core of the dictyosphaeric acids. nih.govacs.org This convergent strategy allows for the efficient assembly of the complex carbon skeleton.

Key Synthetic Transformations (e.g., Tandem Intramolecular Michael Addition/Alkene Migration, Ring-Closing Metathesis)

Several key chemical reactions have been pivotal in the successful synthesis of this compound and its core structure. nih.govnih.govresearchgate.net These include:

Ring-Closing Metathesis (RCM): This powerful reaction was employed to construct the 13-membered macrolactone ring present in the dictyosphaeric acid core. nih.govacs.org Specifically, a Z-selective RCM was a feature of the total synthesis of (+)-dictyosphaeric acid A. wiley.com

Tandem Intramolecular Michael Addition/Alkene Migration: This sequence proved to be a crucial step in the total synthesis of (+)-dictyosphaeric acid A. nih.govyork.ac.uknii.ac.jp An E-selective tandem intramolecular Michael addition/alkene migration sequence was a key transformation in one of the successful synthetic routes. wiley.com

Doubly Tethered Intramolecular Michael Addition: This transformation was utilized in an early synthesis of the tricyclic core, showcasing another strategic approach to forming the intricate ring system. nih.govacs.org

The successful application of these modern synthetic methods highlights the ingenuity required to construct such a complex natural product. nih.govnih.gov The total synthesis not only provided access to the natural product but also unambiguously confirmed its revised stereostructure. nih.govwiley.com

Semisynthesis Approaches to Structurally Related Analogues

Information regarding the semisynthesis of this compound analogues is not extensively detailed in the reviewed literature. Semisynthesis typically involves the chemical modification of the natural product itself to create new derivatives. While the total synthesis has been a primary focus, future work may explore the use of this compound isolated from natural sources as a starting point for generating novel analogues. This approach can be advantageous for producing a library of related compounds for structure-activity relationship studies.

Design and Preparation of Synthetic Analogues and Derivatives

The design and synthesis of analogues of natural products are crucial for understanding their biological activity and developing new therapeutic agents. researchgate.netmdpi.com While specific design strategies for this compound analogues are not extensively documented, general principles of medicinal chemistry can be applied. mdpi.com This often involves simplifying the complex natural product structure to create more synthetically accessible and potentially more potent or selective compounds. mdpi.com The development of synthetic routes to the core structure of this compound opens the door for creating a variety of analogues by modifying the peripheral functional groups or altering the stereochemistry at different centers.

Chemical Modification Strategies for Structure–Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orgnih.gov For this compound, SAR studies would involve synthesizing a series of analogues with systematic modifications and evaluating their biological activity. Key modifications could include:

Alteration of the side chain: The length and functionality of the side chain could be varied to probe its importance for activity.

Modification of the decalactone core: Changes to the functional groups on the tricyclic system, such as the hydroxyl groups, could reveal their role in target binding.

Stereochemical variations: Synthesizing different stereoisomers of this compound would be critical in determining the optimal stereochemistry for its biological function.

By correlating these structural changes with biological activity, a comprehensive SAR profile can be established, guiding the design of more potent and selective analogues. preprints.org

Biological Activities and Mechanistic Investigations of Dictyosphaeric Acid a

In Vitro Studies on Cellular and Molecular Targets

Dictyosphaeric acid A has demonstrated notable antimicrobial properties in laboratory settings. Research has confirmed its activity against several medically important microbes. pitt.edu Specifically, it has shown inhibitory effects against the Gram-positive bacterium methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. pitt.edu Its antimicrobial spectrum also extends to fungi, as evidenced by its activity against Candida albicans. pitt.edu In one study, the antibacterial and antifungal activity was observed at a concentration of 50 µ g/well . pitt.edu In contrast, the related compound, dictyosphaeric acid B, did not show any antimicrobial activity in the same assays. pitt.edu

Table 1: Antimicrobial Activity of this compound

| Target Microorganism | Type | Resistance Profile | Activity Observed |

| Staphylococcus aureus | Gram-positive Bacteria | Methicillin-resistant (MRSA) | Yes. pitt.edu |

| Enterococcus faecium | Gram-positive Bacteria | Vancomycin-resistant | Yes. pitt.edu |

| Candida albicans | Fungus | Not Specified | Yes. pitt.edu |

The potential of this compound as an antiviral agent has been a subject of scientific investigation, particularly in the context of the SARS-CoV-2 virus. tandfonline.commdpi.com This fungal decalactone, originally isolated from the green alga Dictyosphaeria versluyii, has been identified for its potential to interfere with the mechanisms of viral entry into host cells. tandfonline.commdpi.com

Enzyme inhibition studies have been central to understanding the antiviral potential of this compound. Research has focused on its ability to target host cell enzymes that are critical for viral propagation.

Transmembrane Serine Protease 2 (TMPRSS2): A primary focus of research has been the inhibition of Transmembrane Serine Protease 2 (TMPRSS2). tandfonline.commdpi.comaimspress.comnih.gov TMPRSS2 is a host cell protease that plays a crucial role in priming the spike (S) protein of SARS-CoV-2, a necessary step for the virus to fuse with and enter the host cell. tandfonline.comnih.govmdpi.com this compound has been shown to inhibit this process by disrupting the protein-protein interactions (PPIs) between TMPRSS2 and the viral S protein. tandfonline.commdpi.com In silico studies have calculated a binding energy (ΔGB) of -14.02 for the interaction between this compound and TMPRSS2. aimspress.comrsc.orgnih.govnih.gov

3-Chymotrypsin-like Protease (3CLpro): While the main protease of SARS-CoV-2, 3CLpro, is a significant target for many antiviral drug development efforts, the available literature on this compound specifically highlights its action against the host protease TMPRSS2 rather than direct inhibition of 3CLpro. aimspress.commdpi.com

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Role in Viral Infection | Type of Inhibition | Reported Binding Energy (ΔGB) |

| TMPRSS2 | Host protease for SARS-CoV-2 spike protein priming. nih.govmdpi.com | Disruption of TMPRSS2-Spike Protein PPIs. tandfonline.commdpi.com | -14.02. aimspress.comrsc.orgnih.govnih.gov |

Investigations have identified specific molecular targets through which this compound exerts its effects. The primary cellular target identified is the host cell surface protease, TMPRSS2. tandfonline.commdpi.commdpi.com By targeting this host enzyme, the compound effectively blocks a pathway essential for viral entry. mdpi.comembopress.org In addition to its action on TMPRSS2, this compound has also been noted for its inhibitory properties against the interaction between the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein, another critical step in viral adhesion. tandfonline.com

The molecular mechanism of action for this compound's antiviral activity has been elucidated primarily through its effects on the initial stages of viral infection. The compound functions as a viral entry inhibitor. tandfonline.commdpi.com Its mechanism involves the blockade of proteolytic priming of the SARS-CoV-2 spike protein. tandfonline.commdpi.com This is achieved by inhibiting the enzymatic activity of TMPRSS2, which prevents the cleavage of the spike protein necessary for the fusion of the viral and cellular membranes. tandfonline.comnih.gov This disruption of the TMPRSS2-spike protein interaction is a key mechanistic step that hinders the virus's ability to successfully infect host cells. tandfonline.commdpi.com

Specific Cellular and Subcellular Target Identification

In Vivo Studies in Animal Models

A review of the available scientific literature did not yield information regarding in vivo studies of this compound in animal models. Research to date has concentrated on its in vitro properties.

Efficacy Evaluation in Preclinical Disease Models (e.g., anti-infective models)

This compound is a polyketide decalactone originally isolated from a previously undescribed Penicillium species found on the green alga Dictyosphaeria versluyii acs.orgnih.gov. While its chemical structure and in vitro potential have been explored, its efficacy in preclinical disease models remains largely uninvestigated.

Current research has primarily focused on computational or in silico models to predict its biological activity. Specifically, this compound has been identified in screening studies as a potential inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell protein critical for the priming of the SARS-CoV-2 spike protein, which facilitates viral entry mdpi.comnih.gov. These computational analyses suggest a potential anti-infective role for the compound by disrupting the interaction between TMPRSS2 and the viral spike protein mdpi.com.

However, despite these promising in silico findings, published literature to date has not established the in vivo efficacy of this compound in animal models for any disease, including viral infections mdpi.com. While other marine-derived natural products have progressed to in vivo testing, such as plitidepsin, which showed significant reduction in viral load in mouse models of SARS-CoV-2, this compound has not yet reached this stage of preclinical evaluation mdpi.com. Therefore, its therapeutic potential in a living biological system is yet to be confirmed.

Pharmacodynamic Investigations in Animal Systems

As of now, there are no published pharmacodynamic studies of this compound in animal systems. Pharmacodynamics, which involves the study of a drug's biochemical and physiological effects on a body, including its mechanism of action and the relationship between drug concentration and effect, has not been characterized for this compound in vivo jnmjournal.org. Key parameters such as the dose-response relationship, duration of action, and interaction with biological targets within a complex animal model have not been determined. The progression to such studies is contingent upon initial demonstrations of safety and efficacy in preclinical models.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity and for guiding the design of more potent analogues. For this compound, preliminary SAR insights can be drawn from its comparison with its naturally occurring analogue, dictyosphaeric acid B, and through analysis of its key structural motifs acs.org.

Correlation of Structural Features with Biological Potency

This compound and B are structurally related decalactones that differ primarily in their polyene side chain acs.org. This compound possesses an all-trans-heptatrienoic acid side chain, characterized by a series of conjugated double bonds acs.org. In contrast, dictyosphaeric acid B is a hydrated analogue, where one of the double bonds in the side chain has been eliminated acs.org.

This structural difference appears to be critical for biological activity. While this compound has shown potential inhibitory activity in computational studies, its analogue, dictyosphaeric acid B, is reported to be biologically inactive. This suggests that the conjugated, unsaturated nature of the heptatrienoic acid side chain is a key structural feature required for its biological effects. The planarity and electron distribution of this conjugated system are likely essential for its interaction with molecular targets.

Furthermore, total synthesis studies have pointed towards the α,β-unsaturated ketone within the core structure as another feature required for its activity. Alterations to this moiety could lead to a significant loss of potency, highlighting its importance in the molecule's mechanism of action.

Ligand-Target Interaction Analysis (e.g., Molecular Docking)

To investigate the potential anti-infective properties of this compound at a molecular level, several in silico studies have employed molecular docking simulations. These studies have focused on its interaction with the human host protein TMPRSS2, which is essential for the entry of SARS-CoV-2 into cells nih.govfrontiersin.org.

Molecular docking analyses predict the binding affinity and mode of interaction between a ligand (this compound) and its protein target (TMPRSS2) nih.govbiorxiv.org. The results consistently show that this compound has a strong predicted binding affinity for TMPRSS2 nih.gov. The calculated binding energy, a measure of the strength of the interaction, indicates a stable complex is formed between the compound and the protein's active site nih.govresearchgate.net. This strong interaction is predicted to block the protease activity of TMPRSS2, thereby preventing it from priming the viral spike protein for cell entry mdpi.comnih.gov.

The table below summarizes the predicted binding energies from computational studies, which are often used to rank and identify promising inhibitor candidates from large compound libraries.

| Compound | Target Protein | Predicted Binding Energy (Docking Score) | Predicted Mechanism |

|---|---|---|---|

| This compound | TMPRSS2 | -14.69 kcal/mol | Inhibition of viral spike protein priming |

| Camostat Mesylate (Standard Inhibitor) | TMPRSS2 | -11.06 kcal/mol | Inhibition of viral spike protein priming |

Note: Docking scores are from a specific study and can vary based on the software and parameters used. The scores are provided for comparative purposes. nih.gov

The docking simulations revealed that this compound forms multiple hydrogen bonds with active site residues of the TMPRSS2 protein, contributing to its high binding score nih.gov. These computational findings identify this compound as a promising candidate for further investigation as a TMPRSS2 inhibitor, although experimental validation is required to confirm these predictions.

Ecological Roles and Environmental Impact of Dictyosphaeric Acid a

Inter-species Chemical Ecology in Marine Environments

The production of secondary metabolites by marine organisms is a key strategy for survival, mediating interactions between different species. mdpi.com These chemical compounds, which are not essential for primary metabolic processes like growth and reproduction, often serve defensive or competitive purposes. wikipedia.orglibretexts.org The ecological roles for many of these compounds, including the dictyosphaeric acids, are still an area that requires further investigation. db-thueringen.de

Many marine algae produce chemical compounds to deter feeding by herbivores such as fish and sea urchins. wikipedia.orgmdpi.com This chemical defense is a crucial adaptation for survival. libretexts.org For example, the brown seaweed Dictyota dichotoma produces diterpenoid alcohols that significantly reduce grazing by fish and urchins. nih.gov

Table 1: Examples of Chemical Defense in Marine Algae

| Algal Genus | Defensive Compound Class | Effect on Herbivores |

|---|---|---|

| Dictyota | Diterpenoid alcohols (e.g., dictyol-E, pachydictyol-A) | Deters feeding by fish and sea urchins. nih.gov |

| Dictyopteris | C11 sulfur compounds and C9-oxo acids | Deters feeding by amphipods. nih.gov |

This table presents examples of chemical defenses in related marine algae to provide context, as direct studies on dictyosphaeric acid A's anti-herbivore activity are not currently available.

Marine organisms constantly compete for space, and many have evolved chemical defenses to prevent the settlement of other organisms on their surfaces, a process known as biofouling. mdpi.com Secondary metabolites play a key role in this anti-fouling activity. While this compound has not been directly tested for anti-fouling properties, a related compound, dictyosphaeric acid B, has shown activity against bacterial biofilms, which are a primary component of fouling communities. semanticscholar.org This suggests a potential, though unconfirmed, role for this compound in mediating surface interactions.

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. rdd.edu.iq In marine environments, this can manifest as the inhibition of competing algae or microorganisms. mdpi.com The production of bioactive compounds by the Penicillium fungus could influence the microbial community on and around its algal host. db-thueringen.de Studies have shown that the green alga Dictyosphaeria ocellata harbors a distinct bacterial community on its surface compared to its surroundings, suggesting a mechanism for regulating microbial composition, likely through the production of chemical compounds. db-thueringen.de Although fatty acids were identified in extracts, the specific compounds responsible for the observed effects require further investigation. db-thueringen.de Allelochemicals from various organisms, including fatty acids and other complex molecules, have been shown to inhibit the growth of other species. mdpi.comnih.govmdpi.com

Role in Chemical Defense against Herbivores and Predators

Biogeochemical Cycling and Environmental Fate Considerations

The biogeochemical cycle describes the pathways by which chemical substances move through both the biotic (biosphere) and abiotic (lithosphere, atmosphere, and hydrosphere) components of Earth. pressbooks.pubkhanacademy.org There is currently no specific information available in scientific literature regarding the biogeochemical cycling or the detailed environmental fate of this compound.

The environmental fate of a natural compound like this compound would be governed by several factors, including its physical and chemical properties such as water solubility, vapor pressure, and partition coefficients. epa.gov Its persistence in the marine environment would depend on its susceptibility to degradation processes, including:

Biodegradation: Breakdown by microorganisms.

Photolysis: Degradation by sunlight.

Hydrolysis: Breakdown in water.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dictyosphaeric acid B |

| Carviolin |

| Dictyol-E |

| Pachydictyol-A |

| 5Z,8Z,11Z,14Z-heneicosatetraene |

| Caffeic acid |

| Syringic acid |

| Vanillic acid |

| p-Coumaric acid |

| Ferulic acid |

| Apigenin acid |

| Chlorogenic acid |

| 4-Hydroxybenzoic acid |

Future Directions and Emerging Research Opportunities for Dictyosphaeric Acid a

The discovery and initial characterization of dictyosphaeric acid A have opened several promising avenues for future scientific inquiry. As a unique marine-derived polyketide, its full potential remains largely untapped. The following sections outline key areas where research efforts could be focused to build upon our current understanding of this compound.

Q & A

Q. What are the primary natural sources of dictyosphaeric acid A, and how can extraction protocols be optimized for purity?

this compound is predominantly isolated from marine algae of the genus Dictyosphaeria. Extraction involves solvent partitioning (e.g., methanol/chloroform) followed by chromatographic purification (HPLC or column chromatography). Purity optimization requires solvent polarity adjustments and spectroscopic validation (NMR, HR-MS) to minimize co-eluting metabolites .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For carbon-hydrogen backbone analysis.

- High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular formula.

- Infrared Spectroscopy (IR) : Functional group identification (e.g., carboxylic acid moieties). Cross-referencing with existing spectral databases (e.g., SciFinder, Reaxys) is critical for validation .

Q. How do researchers screen this compound for bioactivity in preliminary assays?

Standard bioassays include:

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Anti-inflammatory Activity : COX-2 inhibition assays. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo). Strategies:

Q. What experimental design considerations are critical for in vivo studies of this compound?

Key factors:

Q. How can researchers address low yield in synthetic pathways of this compound?

Optimize:

- Catalytic Systems : Transition metal catalysts (e.g., Pd/C) for stereoselective synthesis.

- Protecting Groups : Selective protection of carboxylic acid moieties during synthesis.

- Scale-Up Feasibility : Use microreactors or flow chemistry to improve reproducibility .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation).

- ANOVA with Post Hoc Tests : Compare multiple treatment groups.

- Cluster Analysis : Identify outliers in high-throughput screening data .

Q. How should researchers handle variability in bioassay results across laboratories?

- Standardized Protocols : Adopt OECD or CLSI guidelines for assay reproducibility.

- Inter-Laboratory Calibration : Use reference samples (e.g., NIST-certified compounds).

- Blinded Replication : Minimize observer bias .

Literature and Systematic Review

Q. Which databases are most effective for retrieving peer-reviewed studies on this compound?

Prioritize:

Q. How can researchers ensure comprehensive coverage in systematic reviews of this compound?

Follow Cochrane Handbook guidelines:

- Boolean Search Strings : Combine terms (e.g., "this compound" AND "anti-cancer").

- Grey Literature : Include conference abstracts and preprints (e.g., arXiv, bioRxiv).

- Risk of Bias Assessment : Use ROBIS tool to evaluate study quality .

Methodological Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.